Ethyl 4-[({1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, an imidazolidinyl group, and a thiophene ring
Preparation Methods
The synthesis of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinyl intermediate: This step involves the reaction of 3-methoxyphenyl isocyanate with 2-(2-thienyl)ethylamine to form the imidazolidinyl intermediate.
Acylation: The intermediate is then acylated with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazolidinyl group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The imidazolidinyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:
Ethyl 4-aminobenzoate:
Thiophene derivatives: Compounds containing the thiophene ring, known for their biological and material science applications.
Imidazolidinyl compounds: Molecules with the imidazolidinyl group, used in medicinal chemistry for their biological activity.
The uniqueness of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[2-(2-THIENYL)ETHYL]-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE lies in its combination of these functional groups, providing a versatile platform for various applications.
Properties
Molecular Formula |
C27H27N3O6S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H27N3O6S/c1-3-36-26(33)18-9-11-19(12-10-18)28-24(31)17-23-25(32)30(20-6-4-7-21(16-20)35-2)27(34)29(23)14-13-22-8-5-15-37-22/h4-12,15-16,23H,3,13-14,17H2,1-2H3,(H,28,31) |
InChI Key |
LYRZUOUKCQDBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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